5'-{[4-(Aminooxy)butyl](methyl)amino}-5'-deoxy-8-ethenyladenosine
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Overview
Description
5’-{4-(aminooxy)butylamino}-5’-deoxy-8-ethenyladenosine is a synthetic compound belonging to the class of organic compounds known as 5’-deoxyribonucleosides. These nucleosides are characterized by the replacement of the oxygen atom at the 5’ position of the ribose moiety with another atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-{4-(aminooxy)butylamino}-5’-deoxy-8-ethenyladenosine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the ribose moiety: The hydroxyl groups of ribose are protected using silyl or acetal protecting groups.
Formation of the nucleoside: The protected ribose is coupled with adenine derivatives under acidic or basic conditions.
Introduction of the aminooxybutyl group: The aminooxybutyl group is introduced via nucleophilic substitution reactions.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5’-{4-(aminooxy)butylamino}-5’-deoxy-8-ethenyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminooxybutyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5’-{4-(aminooxy)butylamino}-5’-deoxy-8-ethenyladenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential applications in drug development, particularly as enzyme inhibitors.
Industry: May be used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 5’-{4-(aminooxy)butylamino}-5’-deoxy-8-ethenyladenosine involves its interaction with specific enzymes and molecular targets. For example, it has been shown to inhibit S-adenosylmethionine decarboxylase, an enzyme critical in the polyamine biosynthetic pathway. The compound binds to the active site of the enzyme, adopting an unusual syn conformation, which disrupts the enzyme’s normal function .
Comparison with Similar Compounds
Similar Compounds
5’-deoxyadenosine: Lacks the aminooxybutyl and ethenyl groups.
8-ethenyladenosine: Similar structure but without the aminooxybutyl group.
S-adenosylmethionine: A natural substrate for the enzyme inhibited by 5’-{4-(aminooxy)butylamino}-5’-deoxy-8-ethenyladenosine.
Uniqueness
Properties
Molecular Formula |
C17H27N7O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-ethenylpurin-9-yl)-5-[[4-aminooxybutyl(methyl)amino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H27N7O4/c1-3-11-22-12-15(18)20-9-21-16(12)24(11)17-14(26)13(25)10(28-17)8-23(2)6-4-5-7-27-19/h3,9-10,13-14,17,25-26H,1,4-8,19H2,2H3,(H2,18,20,21)/t10-,13-,14-,17-/m1/s1 |
InChI Key |
XUKYGMIDWKBMIW-IWCJZZDYSA-N |
Isomeric SMILES |
CN(CCCCON)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC3=C(N=CN=C32)N)C=C)O)O |
Canonical SMILES |
CN(CCCCON)CC1C(C(C(O1)N2C(=NC3=C(N=CN=C32)N)C=C)O)O |
Origin of Product |
United States |
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